(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate
CAS No.: 157007-54-0
Cat. No.: VC21093108
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 157007-54-0 |
---|---|
Molecular Formula | C10H19NO2 |
Molecular Weight | 185.26 g/mol |
IUPAC Name | tert-butyl (2R)-2-methylpyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Standard InChI Key | PPUYUEPZGGATCN-MRVPVSSYSA-N |
Isomeric SMILES | C[C@@H]1CCCN1C(=O)OC(C)(C)C |
SMILES | CC1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES | CC1CCCN1C(=O)OC(C)(C)C |
Introduction
Structural Properties and Characterization
Chemical Structure and Related Compounds
(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate consists of a five-membered pyrrolidine ring with a methyl substituent at the 2-position in the R configuration and a tert-butyloxycarbonyl group attached to the nitrogen atom. The molecule contains a stereogenic center at the 2-position, which is critical for its applications in asymmetric synthesis. This compound is structurally related to (R)-N-BOC-2-methylproline (CAS: 166170-15-6), which has an additional carboxylic acid group at the 2-position alongside the methyl substituent . Another related compound is (R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, which contains an additional methylaminomethyl group at the 2-position.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate
Property | Value | Notes |
---|---|---|
Molecular Formula | C10H19NO2 | |
Molecular Weight | 185.27 g/mol | |
Physical State | Colorless to pale yellow liquid or solid | Based on similar compounds |
Solubility | Poorly soluble in water; Soluble in most organic solvents | Based on similar pyrrolidine derivatives |
Optical Rotation | [α]D likely positive | Due to R configuration |
Melting Point | Not specifically reported | Expected to be influenced by stereochemistry |
Boiling Point | Not specifically reported | Expected to be relatively high |
pKa | ~10-11 for the pyrrolidine nitrogen (after Boc removal) | Based on typical pyrrolidine values |
Log P | ~2-3 | Estimated based on structure |
The physical properties of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate indicate good solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, making it suitable for various synthetic applications. The compound's lipophilicity contributes to its utility in medicinal chemistry, particularly for compounds intended to cross biological membranes.
Spectroscopic Characterization
The spectroscopic profile of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate would typically include characteristic signals in various analytical methods. In proton NMR (1H NMR) spectroscopy, the tert-butyl group would appear as a strong singlet around δ 1.4 ppm (9H), while the methyl group at the 2-position would give a signal around δ 1.0-1.2 ppm. The pyrrolidine ring protons would appear in the range of δ 1.5-3.5 ppm, with complex splitting patterns due to the stereochemistry at the 2-position.
In infrared (IR) spectroscopy, the compound would exhibit a characteristic C=O stretching band for the carbamate group around 1690-1700 cm-1. This spectroscopic profile is consistent with related N-Boc-protected pyrrolidine derivatives reported in the literature.
Synthesis and Preparation Methods
General Synthetic Approaches
Substrate | Electrophile | Base (eq.) | Temperature (°C) | DMPU (eq.) | Yield (%) | Diastereoselectivity (trans:cis) |
---|---|---|---|---|---|---|
N-Boc-2-methyl-2-pyrrolidinone | MeI | LiHMDS (1.2) | -78 | 4 | 58 | 58:42 |
N-Boc-2-phenyl-2-pyrrolidinone | MeI | LDA (4.0) | -78 | 20 | 83 | 86:14 |
N-Boc-2-methyl-2-pyrrolidinone | Allyl bromide | LDA (4.0) | -78 | 20 | 52 | >95:5 |
N-Boc-2-phenyl-2-pyrrolidinone | Allyl bromide | LDA (4.0) | 0 | 20 | 45 | >95:5 |
N-Boc-2-methyl-2-pyrrolidinone | Benzyl bromide | LDA (1.2) | -78 | 4 | 52 | >95:5 |
The data from these studies on related compounds demonstrates that high diastereoselectivity can be achieved under optimized conditions, which would be applicable to the synthesis of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate .
Practical Considerations for Laboratory Preparation
The laboratory preparation of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate must address several practical challenges, including the need for anhydrous conditions, precise temperature control, and efficient purification methods. Based on protocols for similar compounds, the reaction would typically be performed under an inert atmosphere (nitrogen or argon) to prevent unwanted side reactions.
Purification would likely involve column chromatography using an appropriate solvent system, such as hexane/ethyl acetate or ethanol/chloroform mixtures. Thin-layer chromatography (TLC) could be used to monitor the reaction progress, with visualization by UV light or appropriate staining reagents.
Reactivity and Chemical Transformations
Reaction Type | Conditions | Expected Product | Potential Applications |
---|---|---|---|
Boc Deprotection | TFA/DCM (1:1) or 4M HCl/Dioxane | (R)-2-methylpyrrolidine | Intermediate for further functionalization |
C-H Activation of Methyl Group | Pd(OAc)2, PhI(OAc)2, DCM | (R)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Precursor to functionalized pyrrolidines |
N-Alkylation (after deprotection) | R-X, K2CO3, DMF | (R)-1-alkyl-2-methylpyrrolidine | Building blocks for medicinal chemistry |
Oxidation of Methyl Group | KMnO4 or RuO4 | (R)-tert-Butyl 2-carboxypyrrolidine-1-carboxylate | Similar to (R)-N-Boc-proline |
Stereoselective Alkylation | LDA, R-X, THF, -78°C | (R)-tert-Butyl 2,2-disubstituted pyrrolidine-1-carboxylate | Creation of quaternary stereogenic centers |
These synthetic transformations would provide access to a diverse array of pyrrolidine derivatives with potential applications in medicinal chemistry and materials science. The stereoselective nature of many of these transformations makes (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate particularly valuable in the synthesis of chiral compounds.
Applications in Chemical Research
Medicinal Chemistry Applications
In medicinal chemistry, chiral pyrrolidine derivatives like (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate serve as valuable scaffold structures for developing bioactive compounds. The pyrrolidine ring is a privileged structure found in numerous natural products and pharmaceuticals, including antibiotics, antihypertensives, and central nervous system agents.
The defined stereochemistry at the 2-position of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate makes it particularly useful for the development of compounds where specific three-dimensional orientation is crucial for biological activity. After removal of the Boc group, the resulting chiral amine could be incorporated into peptide-like structures or used in the synthesis of conformationally constrained analogs of bioactive compounds.
As a Building Block in Complex Molecule Synthesis
(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate can serve as a versatile building block for the construction of more complex molecular architectures. Its utility in this regard stems from its well-defined stereochemistry and the potential for further functionalization at various positions.
Spectroscopic and Analytical Methods
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary method for characterizing (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate and monitoring reactions involving this compound. In 1H NMR spectra, characteristic signals would include:
-
A strong singlet at approximately δ 1.4 ppm for the tert-butyl group (9H)
-
A doublet around δ 1.0-1.2 ppm for the methyl group at the 2-position
-
Complex multiplets between δ 1.5-3.5 ppm for the pyrrolidine ring protons
-
A multiplet around δ 3.8-4.0 ppm for the proton at the 2-position
The 13C NMR spectrum would show signals for the carbonyl carbon of the carbamate group (around δ 155 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), the methyl carbons of the tert-butyl group (around δ 28 ppm), and various signals for the pyrrolidine ring carbons and the methyl group at the 2-position.
Chromatographic Analysis and Quality Control
High-Performance Liquid Chromatography (HPLC), particularly when equipped with a chiral column, would be invaluable for assessing the enantiomeric purity of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate. Typical conditions might involve a silica-based column with appropriate chiral modification and a mobile phase consisting of hexane/isopropanol or similar solvent systems.
Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), could provide additional characterization data, including fragmentation patterns that would help confirm the structure of the compound. For routine monitoring of reactions, Thin-Layer Chromatography (TLC) would be practical, using appropriate visualization methods such as UV light or staining reagents.
Other Analytical Techniques
Additional analytical techniques that would be valuable for characterizing (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate include:
-
Infrared (IR) spectroscopy, which would show characteristic bands for the carbamate C=O stretch (around 1700 cm-1) and other functional groups
-
Mass spectrometry, to confirm the molecular weight and provide fragmentation patterns
-
Optical rotation measurements, to verify the correct stereochemistry
-
Elemental analysis, to confirm the elemental composition of the compound
These techniques, used in combination, would provide comprehensive characterization of (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate and ensure its identity, purity, and stereochemical integrity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume